molecular formula C17H18N4O4 B2577216 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide CAS No. 2034396-88-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide

Cat. No. B2577216
CAS RN: 2034396-88-6
M. Wt: 342.355
InChI Key: FMDCWPHQTJTYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C17H18N4O4 and its molecular weight is 342.355. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

This compound has been explored for its potential in cancer treatment. The structure of the compound suggests it may interact with various cellular targets that are relevant in the context of cancer. For instance, derivatives of this compound have been studied for their ability to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis .

Tubulin Polymerization Inhibition

The benzodioxol ring system present in the compound is structurally similar to other molecules known to affect tubulin polymerization, an essential process for cell division. This suggests that the compound could serve as a lead structure for the development of new anticancer drugs targeting microtubule dynamics .

Enzyme Inhibition

Compounds with similar structures have been shown to inhibit certain enzymes that are overexpressed in cancer cells, such as tyrosine kinases. Research into the enzyme inhibitory activity of this compound could lead to the development of targeted therapies for cancer treatment .

Antioxidant Properties

The benzodioxol moiety is known for its antioxidant properties. This compound could be researched for its capacity to neutralize free radicals, which could have implications in the prevention of oxidative stress-related diseases .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-17(19-8-12-1-2-14-15(7-12)24-11-23-14)21-6-4-13(9-21)25-16-3-5-18-10-20-16/h1-3,5,7,10,13H,4,6,8-9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDCWPHQTJTYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide

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